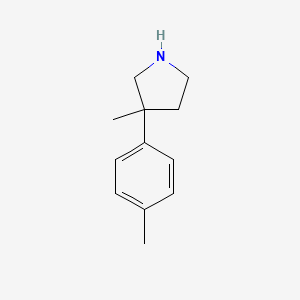

3-Methyl-3-(4-methylphenyl)pyrrolidine

CAS No.: 1248449-06-0

Cat. No.: VC2854978

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248449-06-0 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 3-methyl-3-(4-methylphenyl)pyrrolidine |

| Standard InChI | InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 |

| Standard InChI Key | FMQKRXSGCSHUJG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2(CCNC2)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2(CCNC2)C |

Introduction

Chemical Properties and Structure

Molecular Structure

3-Methyl-3-(4-methylphenyl)pyrrolidine consists of a pyrrolidine ring with two substituents at the 3-position: a methyl group and a 4-methylphenyl group. The pyrrolidine ring is a saturated five-membered heterocycle containing one nitrogen atom. The 4-methylphenyl group (also known as p-tolyl) is characterized by a methyl group at the para position of the benzene ring. This structural arrangement creates a tertiary carbon at position 3 of the pyrrolidine ring, making it a chiral center .

The compound can be represented by several notations:

Physical Properties

Based on its molecular structure and analogous compounds, 3-Methyl-3-(4-methylphenyl)pyrrolidine has the following physical properties:

Chemical Identifiers

Several standard chemical identifiers are used to uniquely identify 3-Methyl-3-(4-methylphenyl)pyrrolidine in chemical databases and literature:

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 62352990 | |

| CAS Number | 1248449-06-0 | |

| European Community (EC) Number | 858-051-7 | |

| IUPAC Name | 3-methyl-3-(4-methylphenyl)pyrrolidine |

Synthesis Methods

General Synthetic Approaches

-

Cyclization reactions starting from appropriate linear precursors

-

Nucleophilic substitution reactions involving pyrrolidine scaffolds

-

Reduction of corresponding lactams or imides

-

Metal-catalyzed coupling reactions

These approaches would typically involve multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity.

Purification Techniques

After synthesis, the compound would typically undergo purification procedures such as:

-

Column chromatography

-

Recrystallization

-

Distillation (if the compound is sufficiently volatile)

-

Preparative HPLC for high-purity requirements

The choice of purification technique would depend on the specific synthesis route and the presence of impurities.

Structural Characterization

Spectroscopic Analysis

Characterization of 3-Methyl-3-(4-methylphenyl)pyrrolidine would typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals for the aromatic protons (typically δ 7.0-7.2 ppm), methyl groups (δ 1.0-2.5 ppm), and pyrrolidine ring protons

-

13C NMR would reveal the carbon framework, distinguishing aromatic, aliphatic, and nitrogen-adjacent carbons

-

-

Mass Spectrometry:

-

Would confirm the molecular weight of 175.27 g/mol

-

Fragmentation pattern would show characteristic breaks at the bonds between the pyrrolidine ring and its substituents

-

-

Infrared Spectroscopy:

-

Would show characteristic bands for C-H, C-N, and aromatic C=C stretching

-

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including:

-

Bond lengths and angles

-

Absolute configuration at the stereogenic center

-

Crystal packing arrangement

This technique requires obtaining suitable crystals of the compound, which might be challenging depending on its physical properties.

Chemical Reactivity

General Reactivity Patterns

Based on its structure, 3-Methyl-3-(4-methylphenyl)pyrrolidine would be expected to exhibit the following reactivity patterns:

-

The secondary amine (NH) would serve as a nucleophile in various reactions including:

-

Alkylation

-

Acylation

-

Sulfonylation

-

Conjugate addition to electron-deficient alkenes

-

-

The aromatic ring would undergo typical electrophilic aromatic substitution reactions, with the para-methyl group serving as an electron-donating group that activates the ring toward electrophilic attack.

-

The tertiary carbon at position 3 could potentially undergo free-radical reactions under appropriate conditions.

Functional Group Transformations

The compound can serve as a precursor for more complex molecules through various transformations:

-

N-functionalization to create amides, carbamates, or sulfonamides

-

Oxidation of the pyrrolidine ring to form lactams

-

Functionalization of the aromatic ring through halogenation, nitration, or other electrophilic substitution reactions

Applications and Significance

Chemical Research Applications

In the field of chemical research, 3-Methyl-3-(4-methylphenyl)pyrrolidine may serve as:

-

An intermediate in organic synthesis

-

A model compound for studying stereoelectronic effects

-

A substrate for investigating new synthetic methodologies

-

A precursor for materials with specialized properties

Industrial Relevance

Potential industrial applications of 3-Methyl-3-(4-methylphenyl)pyrrolidine or its derivatives may include:

-

Fine chemical production

-

Catalysis

-

Specialty materials formulation

Biological Activity and Research Findings

Structure-Activity Relationships

-

The pyrrolidine ring is often associated with CNS activity

-

The 4-methylphenyl substituent may enhance lipophilicity and membrane permeability

-

The methyl group at position 3 might influence receptor binding properties

Pharmacological Properties

Potential pharmacological properties of this compound, based on similar pyrrolidine derivatives, might include:

-

Interaction with neurotransmitter systems

-

Modulation of enzyme activity

-

Influence on cell signaling pathways

These properties would need to be experimentally determined for this specific compound.

Current Research Trends

Synthetic Methodology Development

Current research efforts may focus on:

-

Development of more efficient synthetic routes

-

Stereoselective synthesis methods

-

Green chemistry approaches to minimize environmental impact

-

Scalable synthesis for industrial applications

Structure-Property Relationship Studies

Understanding how structural modifications affect the properties of 3-Methyl-3-(4-methylphenyl)pyrrolidine and related compounds may involve:

-

Computational modeling studies

-

Systematic variation of substituents

-

Investigation of conformational preferences

-

Analysis of crystal packing arrangements

Application Exploration

Research into potential applications may include:

-

Screening for biological activity against various targets

-

Evaluation as building blocks for more complex molecules

-

Assessment of catalytic properties

-

Investigation of material science applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume